molecular formula C25H31NO3 B2939000 8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide CAS No. 325780-23-2

8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2939000
CAS No.: 325780-23-2
M. Wt: 393.527
InChI Key: BALIZQPDSBRDCW-UHFFFAOYSA-N
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Description

8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-oxo-2H-chromene-3-carboxylic acid.

    Formation of Amide: The carboxylic acid is then reacted with N,N-dicyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Allylation: The final step involves the allylation of the amide using an allyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of the allyl group, dicyclohexylamide moiety, and chromene ring

Properties

IUPAC Name

N,N-dicyclohexyl-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-2-10-18-11-9-12-19-17-22(25(28)29-23(18)19)24(27)26(20-13-5-3-6-14-20)21-15-7-4-8-16-21/h2,9,11-12,17,20-21H,1,3-8,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALIZQPDSBRDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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